[(2-Ethyl-1,3-thiazol-4-yl)methyl](methyl)amine
Overview
Description
(2-Ethyl-1,3-thiazol-4-yl)methylamine is a heterocyclic compound with the molecular formula C7H12N2S. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. This compound is used as a building block in organic synthesis and has various applications in medicinal chemistry and other scientific research fields .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with various biological targets, such as topoisomerase ii .
Mode of Action
Some thiazole derivatives, like voreloxin, have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
The interaction of thiazole derivatives with topoisomerase ii can affect dna replication and transcription processes .
Result of Action
Some thiazole derivatives have shown significant analgesic and anti-inflammatory activities .
Biochemical Analysis
Biochemical Properties
(2-Ethyl-1,3-thiazol-4-yl)methylamine plays a significant role in biochemical reactions, particularly in the synthesis of sulfonylaminobutanamide derivatives, which are used as HIV protease inhibitors. This compound interacts with various enzymes and proteins, including HIV protease, by inhibiting its activity and preventing the replication of the virus. The nature of these interactions involves binding to the active site of the enzyme, thereby blocking its function and disrupting the viral life cycle.
Cellular Effects
(2-Ethyl-1,3-thiazol-4-yl)methylamine has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins and changes in downstream gene expression. Additionally, it can affect cellular metabolism by interfering with metabolic enzymes, resulting in altered metabolite levels and fluxes.
Molecular Mechanism
The molecular mechanism of (2-Ethyl-1,3-thiazol-4-yl)methylamine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of target enzymes, such as HIV protease, and inhibits their activity by blocking substrate access. This inhibition leads to a cascade of molecular events, including the disruption of viral replication and changes in cellular gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Ethyl-1,3-thiazol-4-yl)methylamine can change over time due to its stability and degradation properties . This compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under harsh conditions . Long-term studies have shown that its effects on cellular function can persist, with some changes in gene expression and cellular metabolism observed even after prolonged exposure .
Dosage Effects in Animal Models
The effects of (2-Ethyl-1,3-thiazol-4-yl)methylamine vary with different dosages in animal models. At lower doses, it can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases at very high concentrations.
Metabolic Pathways
(2-Ethyl-1,3-thiazol-4-yl)methylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain or alter its biological activity. The effects on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved in its metabolism.
Transport and Distribution
Within cells and tissues, (2-Ethyl-1,3-thiazol-4-yl)methylamine is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. For example, it may be actively transported into cells via specific membrane transporters or bind to intracellular proteins that facilitate its distribution.
Subcellular Localization
The subcellular localization of (2-Ethyl-1,3-thiazol-4-yl)methylamine affects its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with target enzymes and proteins, thereby modulating its biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-1,3-thiazol-4-yl)methylamine typically involves the reaction of 2-ethyl-1,3-thiazole with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-ethyl-1,3-thiazole, formaldehyde, and methylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, at a temperature range of 50-70°C.
Procedure: The starting materials are mixed in the solvent and heated to the desired temperature. The reaction mixture is then stirred for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of (2-Ethyl-1,3-thiazol-4-yl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The industrial process may also incorporate advanced purification techniques such as chromatography to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
(2-Ethyl-1,3-thiazol-4-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted thiazole compounds. These products have diverse applications in medicinal chemistry and material science .
Scientific Research Applications
(2-Ethyl-1,3-thiazol-4-yl)methylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
(2-Ethyl-1,3-thiazol-4-yl)methylamine can be compared with other thiazole derivatives, such as:
2-Ethyl-4-methylthiazole: Similar structure but lacks the methylamine group, leading to different reactivity and applications.
4-Ethyl-5-methylthiazole: Another thiazole derivative with distinct substitution patterns, affecting its chemical and biological properties.
2-Amino-4-methylthiazole: Contains an amino group instead of the methylamine group, resulting in different chemical behavior and uses
Properties
IUPAC Name |
1-(2-ethyl-1,3-thiazol-4-yl)-N-methylmethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-3-7-9-6(4-8-2)5-10-7/h5,8H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIICHDMODQMHCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CNC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201281833 | |
Record name | 2-Ethyl-N-methyl-4-thiazolemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201281833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165316-07-4 | |
Record name | 2-Ethyl-N-methyl-4-thiazolemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=165316-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethyl-N-methyl-4-thiazolemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201281833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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